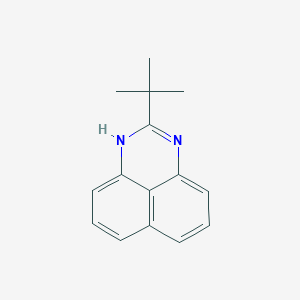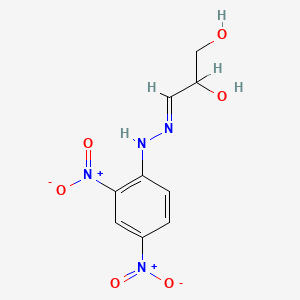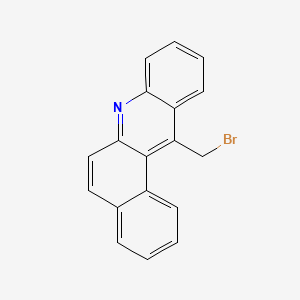
Benz(a)acridine, 12-(bromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)acridine, 12-(bromomethyl)- is a derivative of benz(a)acridine, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromomethyl group at the 12th position of the benz(a)acridine structure. Benz(a)acridine itself is known for its planar structure and nitrogen heterocycle, making it a significant compound in various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)acridine, 12-(bromomethyl)- typically involves the bromination of benz(a)acridine. One common method is the reaction of benz(a)acridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for Benz(a)acridine, 12-(bromomethyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)acridine, 12-(bromomethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
Benz(a)acridine, 12-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential mutagenic effects.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA.
Mecanismo De Acción
The mechanism of action of Benz(a)acridine, 12-(bromomethyl)- primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential mutagenic and cytotoxic effects. The bromomethyl group can also participate in alkylation reactions with nucleophilic sites on DNA, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)acridine: The parent compound without the bromomethyl group.
Acridine: A simpler nitrogen heterocycle with similar planar structure.
Benzo[c]acridine: Another derivative with a different substitution pattern.
Uniqueness
Benz(a)acridine, 12-(bromomethyl)- is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in biological studies .
Propiedades
Número CAS |
34331-96-9 |
|---|---|
Fórmula molecular |
C18H12BrN |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
12-(bromomethyl)benzo[a]acridine |
InChI |
InChI=1S/C18H12BrN/c19-11-15-14-7-3-4-8-16(14)20-17-10-9-12-5-1-2-6-13(12)18(15)17/h1-10H,11H2 |
Clave InChI |
OKTYDCKNSZMHJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
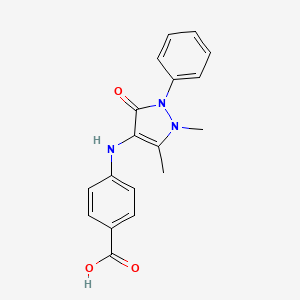
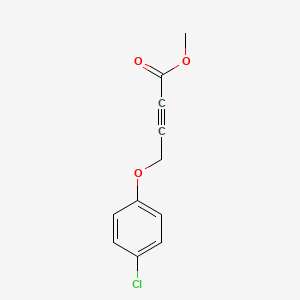
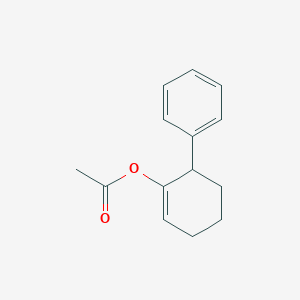
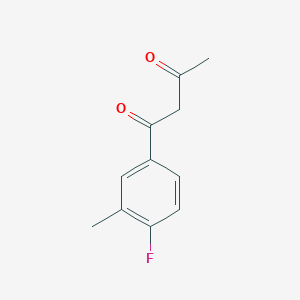


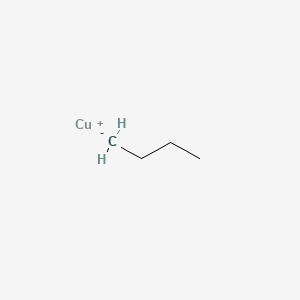
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)



